MFCD03543689
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Overview
Description
MFCD03543689 is a heterocyclic compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03543689 can be achieved through the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is typically catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the Biginelli reaction can be optimized using various catalysts to improve yield and reaction time. For example, titanium dioxide nanoparticles have been used to catalyze the reaction, resulting in high yields and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
MFCD03543689 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydropyrimidine derivatives.
Substitution: Various nucleophilic substitution reactions can occur at the sulfur atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
MFCD03543689 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases involved in cell cycle regulation.
Medicine: Investigated for its anticancer properties, as it can induce cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of MFCD03543689 involves the inhibition of specific enzymes, such as kinases, which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydropyrimidin-2(1H)-one: A closely related compound with similar biological activities.
3,4-dihydropyrimidin-2(1H)-thione: Another related compound with sulfur in the thione form.
3,4-dihydropyrimidin-2(1H)-selone: A selenium-containing analogue with unique properties.
Uniqueness
MFCD03543689 is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other dihydropyrimidinones .
Properties
Molecular Formula |
C15H19N3OS |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
6-methyl-4-(4-propan-2-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H19N3OS/c1-8(2)10-4-6-11(7-5-10)13-12(14(16)19)9(3)17-15(20)18-13/h4-8,13H,1-3H3,(H2,16,19)(H2,17,18,20) |
InChI Key |
GWOLHSVIJDFATF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)C(C)C)C(=O)N |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)C(C)C)C(=O)N |
Origin of Product |
United States |
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